2-Tert-butylpiperidine oxalate
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Overview
Description
2-Tert-butylpiperidine oxalate is an organic compound with the molecular formula C11H21NO4 It is a derivative of piperidine, a six-membered heterocyclic amine, and is combined with oxalic acid to form the oxalate salt
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butylpiperidine oxalate typically involves the reaction of 2-Tert-butylpiperidine with oxalic acid. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The resulting product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors. The product is then isolated and purified using techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butylpiperidine oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxalate salt back to the free base form.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: N-oxides of 2-Tert-butylpiperidine.
Reduction: 2-Tert-butylpiperidine free base.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
2-Tert-butylpiperidine oxalate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Tert-butylpiperidine oxalate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Tert-butylpiperidine: The free base form of the compound.
Piperidine: The parent compound without the tert-butyl group.
N-Methylpiperidine: A similar compound with a methyl group instead of a tert-butyl group.
Uniqueness
2-Tert-butylpiperidine oxalate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This makes it distinct from other piperidine derivatives and useful in specific applications where such properties are desired.
Biological Activity
2-Tert-butylpiperidine oxalate is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
This compound is a derivative of piperidine, a six-membered ring containing nitrogen. The oxalate moiety enhances its solubility and bioavailability, making it suitable for various biological applications.
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial , antifungal , and antiviral activities. These properties are crucial for developing new therapeutic agents against resistant pathogens. For instance, studies have shown that compounds in the piperidine class can inhibit the growth of various bacteria and fungi by disrupting their cell walls or metabolic pathways.
Neuroprotective Effects
In the context of neuroprotection, this compound has been evaluated for its effects on neuronal cell lines. A study involving neuroblastoma SH-SY5Y cells demonstrated that the compound could mitigate oxidative stress induced by hydrogen peroxide, suggesting potential applications in treating neurodegenerative diseases .
Table 1: Summary of Biological Activities
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound binds to receptors or enzymes involved in critical metabolic pathways, thereby modulating their activity. For example, its neuroprotective effects may be attributed to the inhibition of oxidative stress pathways, which are implicated in neuronal damage .
Study on Neuroprotection
A notable study investigated the neuroprotective effects of this compound on SH-SY5Y cells subjected to oxidative stress. The results indicated a statistically significant increase in cell viability at lower concentrations compared to untreated controls, highlighting its potential as a therapeutic agent for neurodegenerative conditions .
Antiparkinsonian Activity
Further research explored its antiparkinsonian properties using a haloperidol-induced catalepsy model in Wistar rats. The compound demonstrated a reduction in cataleptic symptoms, suggesting it may have implications for treating Parkinson's disease .
Table 2: Summary of Case Studies
Properties
IUPAC Name |
2-tert-butylpiperidine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.C2H2O4/c1-9(2,3)8-6-4-5-7-10-8;3-1(4)2(5)6/h8,10H,4-7H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGRCOTVVNONHLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCCCN1.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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